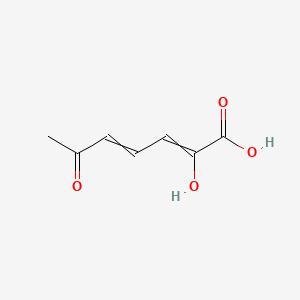
2-Hydroxy-6-oxo-2,4-heptadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-6-oxo-2,4-heptadienoic acid is an alpha,beta-unsaturated monocarboxylic acid that is 2,4-heptadienoic acid substituted by hydroxy and oxo groups at positions 2 and 6 respectively. It has a role as a bacterial xenobiotic metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, a hydroxy monocarboxylic acid, an oxo monocarboxylic acid and an enone. It is a conjugate acid of a 2-hydroxy-6-oxo-2,4-heptadienoate.
Aplicaciones Científicas De Investigación
Chemical Applications
Organic Synthesis:
2-Hydroxy-6-oxo-2,4-heptadienoic acid serves as a crucial building block in organic synthesis. Its conjugated double bonds enable various chemical reactions, making it a valuable reagent for synthesizing complex molecules. It is particularly involved in:
- Michael Additions: A reaction where the compound acts as a nucleophile.
- Diels-Alder Reactions: A cycloaddition reaction that forms six-membered rings.
Synthetic Routes:
The compound can be synthesized through multiple methods, such as the reaction of 2-butyne-1,4-diol with various reagents. Optimizing reaction conditions is essential for achieving high yields and purity in industrial applications.
Biological Applications
Biological Activity:
Research indicates that this compound exhibits significant biological activities. It has been studied for its interactions with biomolecules and its potential roles in metabolic pathways. Notably:
- Antifungal Properties: The compound and its derivatives have shown antifungal activity, suggesting applications in food preservation by inhibiting fungal growth.
Case Studies:
- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, indicating potential use in developing new antimicrobial agents.
- Cell Membrane Interaction: Research revealed that the compound alters membrane fluidity and permeability, enhancing drug uptake in cells.
Medical Applications
Therapeutic Potential:
Ongoing research is exploring the therapeutic applications of this compound in drug development. Its unique structure may allow it to interact with specific biological targets, leading to novel treatments for various diseases. For instance:
- Metabolic Disorders: Preliminary findings suggest that the compound influences enzyme activity related to lipid metabolism.
Industrial Applications
Polymer Production:
In industrial settings, this compound is utilized in producing polymers and resins due to its reactive double bonds. These properties facilitate incorporation into materials requiring specific mechanical or thermal characteristics.
Chemical Manufacturing:
The versatility of this compound makes it suitable for manufacturing other industrial chemicals. Its ability to participate in diverse chemical reactions enables the production of valuable intermediates across multiple sectors.
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Organic Synthesis | Building block for complex molecules; involved in Michael additions |
| Biology | Biological Activity | Interacts with biomolecules; potential antifungal properties |
| Medicine | Therapeutic Applications | Investigated for drug development; influences lipid metabolism |
| Industry | Polymer Production | Used in resins and materials manufacturing |
Propiedades
Fórmula molecular |
C7H8O4 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-hydroxy-6-oxohepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4,9H,1H3,(H,10,11) |
Clave InChI |
HVZGWILTESYJSP-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC=C(C(=O)O)O |
SMILES canónico |
CC(=O)C=CC=C(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















